molecular formula C15H23N5O B10967292 N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B10967292
M. Wt: 289.38 g/mol
InChI Key: PQYPYUGUSBAZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-cyclopentyl-2-[4-(pyrazine-2-yl)piperazin-1-yl]acetamide: This compound has a similar structure but contains a pyrazine ring instead of a pyrimidine ring.

    N-cyclopentyl-2-[4-(pyridine-2-yl)piperazin-1-yl]acetamide: This compound contains a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C15H23N5O

Molecular Weight

289.38 g/mol

IUPAC Name

N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C15H23N5O/c21-14(18-13-4-1-2-5-13)12-19-8-10-20(11-9-19)15-16-6-3-7-17-15/h3,6-7,13H,1-2,4-5,8-12H2,(H,18,21)

InChI Key

PQYPYUGUSBAZKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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